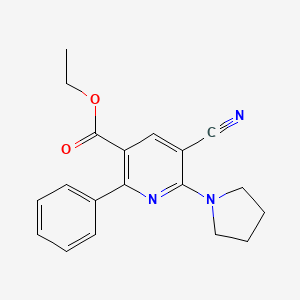

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate

Description

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate (CAS: 477866-02-7) is a polyfunctional pyridine derivative characterized by a cyano group at position 5, a phenyl group at position 2, and a pyrrolidinyl substituent at position 6 of the nicotinate scaffold. The pyrrolidinyl moiety introduces a five-membered nitrogen-containing ring, which may influence steric effects, lipophilicity, and intermolecular interactions compared to other substituents.

Properties

IUPAC Name |

ethyl 5-cyano-2-phenyl-6-pyrrolidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-24-19(23)16-12-15(13-20)18(22-10-6-7-11-22)21-17(16)14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUDANSRLIMMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Nicotinate Backbone: Starting with a nicotinic acid derivative, the esterification reaction is carried out using ethanol and an acid catalyst to form ethyl nicotinate.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.

Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group is added via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Effects

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate is primarily investigated for its potential neuroprotective effects. Its structural similarity to nicotine allows it to interact with nicotinic acetylcholine receptors, which are crucial in neurotransmission and neuroprotection. Studies have shown that compounds with similar structures can exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter release and reducing oxidative stress .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, it could play a role in treating conditions characterized by chronic inflammation, such as arthritis or multiple sclerosis .

Binding Affinity Studies

The compound's interaction with nicotinic receptors has been extensively studied. Binding affinity assays demonstrate that this compound exhibits significant affinity for these receptors, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

Antimicrobial Activity

Emerging studies have indicated that derivatives of nicotinic compounds, including this compound, may exhibit antimicrobial properties against various bacterial strains. This opens avenues for exploring its use as an antimicrobial agent in treating infections .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl group; phenyl ring; pyrrolidine moiety | Potential neuroprotective and anti-inflammatory effects |

| Methyl 5-cyano-2-methyl-6-(1-pyrrolidinyl)nicotinate | Methyl group instead of ethyl; similar pyrrolidine structure | Nicotinic receptor activity |

| Methyl 6-(1-pyrrolidinyl)nicotinate | Lacks cyano group; simpler structure | Neurotransmitter modulation |

This comparative analysis highlights the unique features of this compound, particularly its potential for enhanced receptor selectivity due to the presence of both cyano and pyrrolidine functionalities .

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The cyano group and the pyrrolidinyl moiety play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs of ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate, highlighting substituent variations at position 6 and their implications:

Substituent Impact on Physicochemical Properties

- Pyrrolidinyl vs.

- Amino vs. Sulfanyl: Dimethylamino and benzylamino substituents reduce steric bulk compared to pyrrolidinyl, favoring metabolic stability . In contrast, the sulfanyl group in CAS 477866-73-2 introduces sulfur-based polarity, which may alter solubility and oxidative metabolism .

Spectroscopic and Structural Analysis

- NMR and Crystallography: Substituents at position 6 influence NMR chemical shifts and NOESY correlations. For example, tert-butyl derivatives (e.g., ) show distinct 13C-NMR signals due to bulky substituents, whereas pyrrolidinyl groups exhibit characteristic splitting patterns in 1H-NMR .

- Partition Coefficients : Studies on ethyl nicotinate derivatives () demonstrate that substituents like pyrrolidinyl increase the partition coefficient (log P) compared to polar groups (e.g., pentose moieties in ), affecting skin permeability and tissue distribution .

Biological Activity

Chemical Structure and Properties

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate features a pyridine ring substituted with a cyano group and a pyrrolidine moiety, contributing to its unique pharmacological properties. The chemical structure can be represented as follows:

This structure is crucial for understanding its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, pyridine derivatives have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.25 μg/mL |

| Compound B | Escherichia coli | 12.5 μg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

Research indicates that modifications to the pyridine structure can enhance antimicrobial efficacy, suggesting that this compound may exhibit similar or improved activity over its analogs .

Antiviral Activity

The compound's potential antiviral properties have also been investigated, particularly in the context of emerging viral threats. Studies on related compounds suggest that they may inhibit viral replication mechanisms effectively.

Case Study: Inhibition of Viral Replication

A study focused on compounds with similar structural motifs demonstrated that certain derivatives could inhibit the interaction between viral proteins crucial for replication. For example, a derivative with a comparable structure showed IC50 values in the nanomolar range against specific viral targets, indicating strong antiviral potential .

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level with specific enzymes or receptors involved in microbial and viral life cycles. The presence of the cyano group is particularly noteworthy as it can participate in hydrogen bonding and other interactions that may enhance binding affinity to target sites.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The evaluation of its biological activity often employs standard assays for antimicrobial and antiviral testing.

Table 2: Summary of Research Findings

| Study | Biological Activity Assessed | Key Findings |

|---|---|---|

| Study A | Antimicrobial | High activity against E. coli and S. aureus |

| Study B | Antiviral | Significant inhibition of viral replication at low concentrations |

| Study C | Cytotoxicity | Low cytotoxicity in mammalian cell lines |

These findings underscore the compound's potential as a therapeutic agent while highlighting the need for further investigation into its safety profile and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis is typically employed. For example, similar nicotinate derivatives are synthesized via nucleophilic substitution at the 6-position of a pyridine ring. A chloro or bromo precursor (e.g., ethyl 6-chloro-5-cyano-2-phenylnicotinate) can react with pyrrolidine under reflux in a polar aprotic solvent (e.g., THF or acetonitrile) with a base like triethylamine to introduce the pyrrolidinyl group . Catalysts such as potassium carbonate may enhance yield. Optimization involves varying solvent ratios (e.g., THF/EtOH 3:1), reaction temperature (80–100°C), and stoichiometry of the amine .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC : To assess purity (≥95% for most studies) with a C18 column and acetonitrile/water mobile phase .

- NMR : H and C NMR to confirm substituent positions (e.g., phenyl at C2, cyano at C5, pyrrolidinyl at C6).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (expected ~335.4 g/mol).

- IR Spectroscopy : To identify functional groups (e.g., C≡N stretch ~2240 cm, ester C=O ~1700 cm) .

Q. What safety precautions are critical when handling this compound?

- Methodology : Although specific data for this compound is scarce, general protocols for nitriles and pyrrolidine derivatives apply:

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- Avoid inhalation; store in sealed containers at 2–8°C .

- In case of exposure, rinse skin with water and seek medical attention .

Advanced Research Questions

Q. How do electronic and steric effects of the 6-(1-pyrrolidinyl) group influence the compound’s reactivity in downstream applications?

- Methodology :

- Computational Modeling : Perform DFT calculations to analyze electron density distribution (e.g., pyrrolidinyl’s electron-donating effect on the pyridine ring) .

- Substituent Screening : Compare reactivity with analogs (e.g., 6-(piperidinyl) or 6-morpholinyl derivatives) in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Kinetic Studies : Monitor reaction rates in nucleophilic substitutions to assess steric hindrance from the pyrrolidinyl group .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydrolysis of the ethyl ester to carboxylic acid) .

- Permeability Assays : Conduct Franz cell experiments with excised skin or artificial membranes to compare transport rates .

- Dose-Response Calibration : Adjust in vitro concentrations to match in vivo bioavailability, accounting for protein binding and clearance .

Q. How can computational tools predict the compound’s binding affinity for target proteins (e.g., kinases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets).

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes.

- Pharmacophore Mapping : Identify critical features (e.g., cyano group’s hydrogen-bond acceptor role) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.